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molecular formula C7H7ClN2O3 B8758034 1-(2-Chloro-5-nitropyridin-4-yl)ethanol

1-(2-Chloro-5-nitropyridin-4-yl)ethanol

Cat. No. B8758034
M. Wt: 202.59 g/mol
InChI Key: QKWBTURYNRHJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735424B2

Procedure details

An oven dried 250 mL 3 neck r.b.f. equipped with an internal thermometer was charged with diethyl ether (180 mL) and titanium tetrachloride, 1.0 M in dichloromethane (20.5 mL, 20.5 mmoles) under an Argon atmosphere. The solution was cooled in a CO2(a)/acetone −78° C. bath and methyl lithium, 1.6 M in diethyl ether (12.8 mL, 20.5 mmoles) was added via a syringe at a rate such that the internal temperature was
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
[Compound]
Name
CO2(a) acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.8 mL
Type
solvent
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2]Cl.C[Li].[Cl:6][C:7]1[CH:8]=[C:9]([C:12]([N+:15]([O-:17])=[O:16])=[CH:13][N:14]=1)[CH:10]=[O:11].O>C(OCC)C.[Ti](Cl)(Cl)(Cl)Cl>[Cl:6][C:7]1[CH:8]=[C:9]([CH:10]([OH:11])[CH3:2])[C:12]([N+:15]([O-:17])=[O:16])=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
20.5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
CO2(a) acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
12.8 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
2.54 g
Type
reactant
Smiles
ClC=1C=C(C=O)C(=CN1)[N+](=O)[O-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
After stirring for an additional hour at −50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
An oven dried 250 mL 3 neck r.b.f
CUSTOM
Type
CUSTOM
Details
equipped with an internal thermometer
ADDITION
Type
ADDITION
Details
was added via a syringe at a rate such that the internal temperature
CUSTOM
Type
CUSTOM
Details
ADDITION
Type
ADDITION
Details
was added via syringe with the internal temp
ADDITION
Type
ADDITION
Details
after mixing two light yellow layers
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic was washed with H2O (250 mL), with NaCl(sat.) (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C(C)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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